(4Z)-2-(3-iodo-4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(3-IODO-4-METHYLPHENYL)-4-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)-1,3-OXAZOL-5-ONE is a complex organic compound that features a combination of aromatic rings, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-IODO-4-METHYLPHENYL)-4-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions The process may start with the iodination of a methylphenyl compound, followed by the formation of the oxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the furan ring.
Reduction: Reduction reactions could target the oxazole ring or the aromatic rings.
Substitution: The iodine and trifluoromethyl groups make the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium iodide for nucleophilic substitution or bromine for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
Pharmacologically, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific molecular targets.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 2-(3-IODO-4-METHYLPHENYL)-4-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)-1,3-OXAZOL-5-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOLE: Lacks the furan and trifluoromethyl groups.
4-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)-1,3-OXAZOL-5-ONE: Lacks the iodophenyl group.
Uniqueness
The presence of both the iodophenyl and trifluoromethyl groups, along with the oxazole and furan rings, makes this compound unique
Properties
Molecular Formula |
C22H13F3INO3 |
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Molecular Weight |
523.2 g/mol |
IUPAC Name |
(4Z)-2-(3-iodo-4-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H13F3INO3/c1-12-5-6-14(10-17(12)26)20-27-18(21(28)30-20)11-16-7-8-19(29-16)13-3-2-4-15(9-13)22(23,24)25/h2-11H,1H3/b18-11- |
InChI Key |
VUDJFCMFUKMKOM-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)O2)I |
Origin of Product |
United States |
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